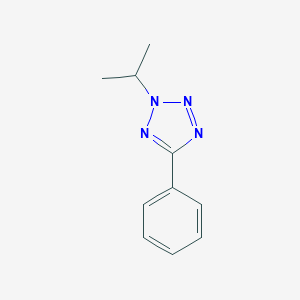

2-Isopropyl-5-phenyltetrazole

Descripción general

Descripción

2-Isopropyl-5-phenyltetrazole is a chemical compound used for experimental and research purposes . It has a molecular formula of C10H12N4 .

Synthesis Analysis

The synthesis of tetrazoles, including 5-phenyltetrazole, can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . The most effective way to obtain tetrazoles is by azide derivatives .Molecular Structure Analysis

The molecular structure of 2-Isopropyl-5-phenyltetrazole consists of a tetrazole ring attached to a phenyl group and an isopropyl group .Chemical Reactions Analysis

Tetrazoles, including 5-phenyltetrazole, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-Isopropyl-5-phenyltetrazole and related phenyltetrazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, 5-Phenyltetrazole (PT) and its bromophenyl derivatives have shown remarkable ability to inhibit copper corrosion in sulfuric acid media, with their efficiency following a specific order related to their structural variations. The adsorption of these compounds on the copper surface is in line with the Langmuir isotherm model, indicating a systematic interaction between the inhibitor molecules and the metal surface (Tan et al., 2019). Moreover, other phenyltetrazole compounds, like 5-Mercapto-1-phenyltetrazole (MPT), have demonstrated high-efficiency corrosion inhibition for steel in acidic environments, showcasing excellent adsorption characteristics and maintaining a high degree of inhibition efficiency over a range of temperatures (Wu et al., 2021).

Pharmaceutical and Biological Applications

While ensuring to exclude information related to drug use, dosage, and side effects, it's notable that certain benzyl and phenyltetrazole derivatives have been identified as novel antagonists for the P2X(7) receptor. These compounds have been subjected to structure-activity relationship (SAR) studies to evaluate their effectiveness in inhibiting calcium flux and IL-1beta release, key factors in certain physiological processes (Nelson et al., 2006). Furthermore, the synthesis of novel isoxazole and isoxazoline heterocycles, resembling the structure of the phenylpyrazole fipronil, a potent GABA-gated chloride channel inhibitor, highlights the structural importance of the phenyltetrazole framework in medicinal chemistry (Miller et al., 2015).

Material Science and Chemistry

The exploration of 2-alkyl-5-aryltetrazoles, including 2-isopropyl-5-phenyltetrazole, as hydrogen bond acceptors has shed light on their potential in material science and chemistry. The study of their dissociation constants and thermodynamic parameters reveals their medium-strength hydrogen bond accepting capabilities, making them interesting candidates for various chemical applications (Trifonov et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-phenyl-2-propan-2-yltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8(2)14-12-10(11-13-14)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXKKZSPHLUKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1N=C(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570392 | |

| Record name | 5-Phenyl-2-(propan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-5-phenyltetrazole | |

CAS RN |

153478-97-8 | |

| Record name | 5-Phenyl-2-(propan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)

![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)